((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol
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Overview
Description
((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique tricyclic structure, which includes a naphthoindole core fused with a methanol group. Its structural complexity and biological relevance make it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol typically involves multiple steps, starting from simpler precursors. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the methanol group . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the indole ring, leading to the formation of halogenated or nitro derivatives.
Cycloaddition: Indole-based cycloaddition reactions can produce diverse heterocyclic frameworks, including cycloheptaindoles and tetrahydrocarbazoles.
Scientific Research Applications
((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s indole core is crucial for investigating biological processes and developing bioactive molecules.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of a methanol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4R,7R)-6-methyl-11-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-10-5-11(9-19)6-15-13-3-2-4-16-17(13)12(8-18-16)7-14(10)15/h2-4,6,8,10-11,14,18-19H,5,7,9H2,1H3/t10?,11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCCLFNCVWPPM-MDLDFJCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H](C=C2[C@@H]1CC3=CNC4=CC=CC2=C34)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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